molecular formula C8H6F2N2O B600067 5-(Difluoromethoxy)-1H-indazole CAS No. 105391-65-9

5-(Difluoromethoxy)-1H-indazole

Cat. No.: B600067
CAS No.: 105391-65-9
M. Wt: 184.146
InChI Key: RAILRWBDHWNUFC-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of the difluoromethoxy group at the 5-position of the indazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1H-indazole typically involves the introduction of the difluoromethoxy group onto the indazole core. One common method involves the reaction of 5-hydroxy-1H-indazole with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Scientific Research Applications

5-(Difluoromethoxy)-1H-indazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-indazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    5-Chloro-1H-indazole: Contains a chlorine atom at the 5-position instead of a difluoromethoxy group.

    5-Bromo-1H-indazole: Contains a bromine atom at the 5-position instead of a difluoromethoxy group.

Uniqueness

5-(Difluoromethoxy)-1H-indazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

5-(difluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAILRWBDHWNUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743405
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-65-9
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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